p-Cumenyl cyclopropyl ketone

Catalog No.
S704284
CAS No.
6952-91-6
M.F
C13H16O
M. Wt
188.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Cumenyl cyclopropyl ketone

CAS Number

6952-91-6

Product Name

p-Cumenyl cyclopropyl ketone

IUPAC Name

cyclopropyl-(4-propan-2-ylphenyl)methanone

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C13H16O/c1-9(2)10-3-5-11(6-4-10)13(14)12-7-8-12/h3-6,9,12H,7-8H2,1-2H3

InChI Key

CMKCTUAFZPHYTE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2CC2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2CC2

p-Cumenyl cyclopropyl ketone is an organic compound characterized by the presence of a cyclopropyl group and a p-cumenyl moiety attached to a ketone functional group. Its chemical formula is C₁₃H₁₆O, and it has a molecular weight of approximately 188.27 g/mol. This compound is notable for its unique structural features, which contribute to its potential reactivity and biological activity .

As with any unknown compound, it is advisable to handle PCCK with caution. Limited information exists on its specific hazards, but some general considerations based on its functional groups include:

  • Mild irritant: The ketone group can potentially irritate skin and eyes upon contact.
  • Combustible: The presence of aromatic and aliphatic hydrocarbons suggests flammability. However, specific flash point data is unavailable.

Synthesis and Characterization

Potential Applications

Scientific research has explored PCCK for potential applications in various fields, including:

  • As a building block for organic synthesis: Due to its functional group composition (ketone and aromatic ring), PCCK can serve as a starting material for the synthesis of more complex organic molecules. Research has investigated its use in the preparation of various heterocyclic compounds, which are important building blocks for pharmaceuticals and other functional materials.
  • In photochemical studies: PCCK's light-absorbing properties have been investigated in the context of photochemical reactions. Research suggests it may act as a photosensitizer, a molecule that absorbs light and transfers energy to other molecules, potentially leading to photochemical transformations [].
  • As a potential lubricant additive: Some studies have explored the potential use of PCCK as a lubricant additive due to its tribological properties (friction and wear reduction). However, further research is needed to fully understand its effectiveness and potential limitations in this application.
Typical of ketones. These include:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols upon subsequent protonation.
  • Reduction: p-Cumenyl cyclopropyl ketone can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Oxidation: Under oxidative conditions, it may be converted into carboxylic acids or other oxidized products.

The presence of the cyclopropyl group may also introduce unique reactivity patterns, such as ring-opening reactions under certain conditions .

Research indicates that p-cumenyl cyclopropyl ketone exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial effects, making it a candidate for further pharmacological exploration.
  • Antioxidant Activity: The compound has been evaluated for its potential antioxidant properties, which could have implications in preventing oxidative stress-related diseases.

Several methods have been developed for synthesizing p-cumenyl cyclopropyl ketone:

  • Friedel-Crafts Acylation: This method involves the acylation of p-cumenyl derivatives using cyclopropanoyl chloride in the presence of a Lewis acid catalyst.
  • Cyclopropanation Reactions: The synthesis can also be achieved through cyclopropanation techniques involving suitable precursors and reagents that facilitate the formation of the cyclopropyl group.
  • Grignard Reactions: Another approach includes the use of Grignard reagents to introduce the cyclopropyl moiety into a suitable aromatic precursor .

p-Cumenyl cyclopropyl ketone has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infectious diseases or oxidative stress-related conditions.
  • Chemical Synthesis: It can be utilized as an intermediate in organic synthesis, particularly in the development of more complex molecules.

Research into its specific applications is ongoing, and its utility in industrial contexts remains to be fully explored .

p-Cumenyl cyclopropyl ketone shares structural similarities with several compounds, which may exhibit comparable or distinct properties. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Cyclopropyl methyl ketoneCyclopropyl group with methyl substitutionSimpler structure; less steric hindrance
p-Cumenyl methyl ketonep-Cumenyl group with methyl substitutionLacks the cyclopropane ring; different reactivity
1-Cyclopropanecarboxylic acidCyclopropane with carboxylic acidStronger acidity; different biological activity

p-Cumenyl cyclopropyl ketone's uniqueness lies in its combination of both the p-cumenyl and cyclopropyl groups, which may confer distinctive reactivity patterns and biological properties not found in these other compounds .

XLogP3

3.4

Other CAS

6952-91-6

Wikipedia

P-Cumenyl cyclopropyl ketone

Dates

Last modified: 08-15-2023

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